Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Description

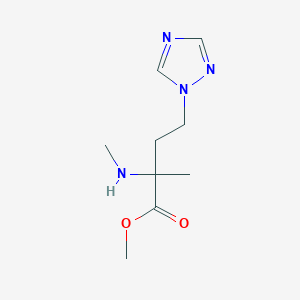

Methyl 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound featuring a unique combination of functional groups: a methyl ester, a methylamino substituent, and a 1,2,4-triazole moiety.

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

methyl 2-methyl-2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoate |

InChI |

InChI=1S/C9H16N4O2/c1-9(10-2,8(14)15-3)4-5-13-7-11-6-12-13/h6-7,10H,4-5H2,1-3H3 |

InChI Key |

ZETUAVGMTJXTMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=NC=N1)(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Methylamino Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a methylamino group.

Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structure can be compared to derivatives with triazole rings, ester/amide linkages, or amino substituents. Key examples include:

2-(Isopropylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide

- Structural Differences : Replaces the methyl ester with a primary amide group.

- This modification could also influence metabolic stability in biological systems .

Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone)

- Structural Differences: Features a ketone group, a chlorophenoxy substituent, and lacks the methylamino group.

- Implications: The chlorophenoxy group enhances lipophilicity, favoring antifungal activity. Triadimefon’s commercial use as a fungicide highlights the role of triazole moieties in disrupting fungal sterol biosynthesis .

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

- Structural Differences : Contains a benzoimidazole core instead of a triazole.

- Implications : Benzoimidazole derivatives often exhibit antiviral or anticancer activity, whereas triazoles are more commonly associated with antifungal applications. The ester group here mirrors the hydrolytic lability observed in the target compound .

Key Observations:

- Ester vs. Amide : Esters (e.g., target compound) are more prone to hydrolysis than amides, impacting shelf life and metabolic pathways.

- Triazole Positioning : The 1,2,4-triazole group’s nitrogen atoms enable coordination with metal ions or binding to biological targets (e.g., fungal cytochrome P450 enzymes).

Biological Activity

Methyl 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and antioxidative effects, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₈N₄O₂

- Molecular Weight : 226.27 g/mol

- CAS Number : 1248373-17-2

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In various studies, it has been tested against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 100 μg/mL |

| Candida albicans | 25 μg/mL |

This compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, indicating its potential use as an antimicrobial agent in clinical settings .

Antitumor Activity

Research has indicated that the compound may possess antitumor properties. In vitro studies using various cancer cell lines have shown that it can inhibit cell proliferation.

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 15 μM |

| MCF-7 (breast cancer) | 20 μM |

| A549 (lung cancer) | 18 μM |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase . Further studies are necessary to elucidate the detailed molecular mechanisms involved.

Antioxidative Activity

The antioxidative potential of this compound has also been explored. It was found to scavenge free radicals effectively and reduce oxidative stress in cellular models.

| Assay | Result |

|---|---|

| DPPH Scavenging Activity | IC₅₀ = 30 μg/mL |

| ABTS Assay | IC₅₀ = 25 μg/mL |

These findings suggest that the compound could be beneficial in preventing oxidative damage related to various diseases .

Case Study 1: Antimicrobial Efficacy

In a study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus, it was observed that the compound significantly inhibited bacterial growth at concentrations as low as 50 μg/mL. This study highlights its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Antitumor Effects in Animal Models

In vivo studies using mouse models bearing tumors showed that treatment with this compound resulted in a reduction of tumor size by approximately 40% after four weeks of treatment. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of this compound likely involves nucleophilic substitution or Mannich-type reactions. A plausible route includes:

- Step 1: Reacting a pre-functionalized butanoate precursor with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO to introduce the triazole moiety via nucleophilic substitution .

- Step 2: Optimizing reaction parameters: Temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for triazole:precursor) to minimize side products.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield improvements (>75%) can be achieved by iterative adjustment of solvent polarity and catalyst loading .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Confirm ester C=O stretch (~1740 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹).

- X-ray Crystallography: Resolve bond angles and stereochemistry. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a=23.4 Å, b=4.8 Å, c=20.6 Å) can validate spatial arrangement .

Q. How can researchers assess the purity of this compound, and what analytical techniques are critical for quality control?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ=254 nm) and mobile phase (acetonitrile/water, 70:30) to quantify purity (>98%).

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to confirm molecular ion [M+H]⁺ (e.g., m/z ~255).

- Melting Point Analysis: Compare observed mp (e.g., 162–163°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity or interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The triazole ring may form hydrogen bonds with active-site residues, while the methylamino group participates in hydrophobic interactions .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole moiety often exhibits high electron density, making it reactive toward electrophiles .

- Retrosynthesis AI Tools: Platforms like Pistachio or Reaxys suggest feasible synthetic pathways by analyzing reaction databases and thermodynamic feasibility .

Q. What experimental designs are appropriate for evaluating the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

- Longitudinal Environmental Studies: Use split-plot designs (as in ) with variables like soil pH, microbial activity, and UV exposure to track degradation pathways.

- Analytical Workflow:

- Sample Preparation: Solid-phase extraction (SPE) for aqueous matrices.

- LC-MS/MS: Quantify parent compound and metabolites (e.g., hydrolyzed ester or oxidized triazole derivatives).

- Ecotoxicology Assays: Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition studies to assess ecological risks .

Q. How can researchers resolve contradictions in pharmacological data, such as varying IC₅₀ values across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Data Normalization: Adjust for assay conditions (e.g., cell line variability, serum concentration).

- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to compare Hill slopes and efficacy thresholds.

- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation (e.g., kinase inhibition) .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC.

- Thermal Stress: Heat samples to 60°C for 72 hours; assess ester hydrolysis or triazole ring oxidation.

- Light Exposure: Use ICH Q1B guidelines for photostability testing (UV/VIS light, 1.2 million lux hours) .

Q. How can the compound’s potential as a protease inhibitor or antimicrobial agent be systematically evaluated?

Methodological Answer:

- Enzyme Inhibition Assays:

- Fluorogenic Substrates: Measure inhibition of trypsin or HIV protease using substrates like Boc-Gln-Ala-Arg-AMC.

- MIC Testing: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Resistance Studies: Serial passage experiments to monitor mutation rates in target pathogens .

Note on Evidence Usage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.